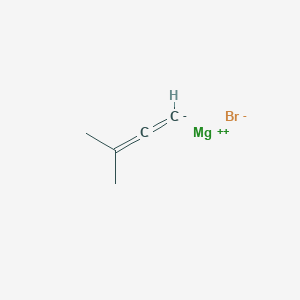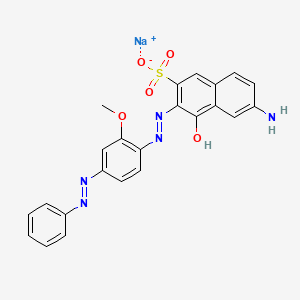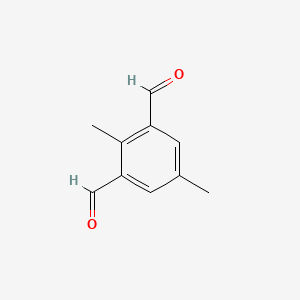![molecular formula C9H10Br2O2 B14289996 2-[2-(Dibromomethyl)phenoxy]ethan-1-ol CAS No. 138511-47-4](/img/structure/B14289996.png)
2-[2-(Dibromomethyl)phenoxy]ethan-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[2-(Dibromomethyl)phenoxy]ethan-1-ol is an organic compound with the molecular formula C₉H₁₀Br₂O₂ It is characterized by the presence of a dibromomethyl group attached to a phenoxyethanol backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(Dibromomethyl)phenoxy]ethan-1-ol typically involves the bromination of a precursor compound. One common method is the bromination of 2-(phenoxymethyl)ethanol using bromine in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring high yield and purity of the final product. The use of automated systems and advanced monitoring techniques further enhances the efficiency of the production process.
化学反应分析
Types of Reactions
2-[2-(Dibromomethyl)phenoxy]ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The dibromomethyl group can be reduced to a methyl group using reducing agents such as lithium aluminum hydride.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of 2-[2-(formyl)phenoxy]ethan-1-ol or 2-[2-(carboxy)phenoxy]ethan-1-ol.
Reduction: Formation of 2-[2-(methyl)phenoxy]ethan-1-ol.
Substitution: Formation of various substituted phenoxyethanols depending on the nucleophile used.
科学研究应用
2-[2-(Dibromomethyl)phenoxy]ethan-1-ol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its antimicrobial properties and potential use in drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 2-[2-(Dibromomethyl)phenoxy]ethan-1-ol involves its interaction with molecular targets such as enzymes and receptors. The dibromomethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of enzyme activity. The phenoxyethanol backbone may also interact with hydrophobic pockets in proteins, affecting their function and stability.
相似化合物的比较
Similar Compounds
- 2-[2-(Dichloromethyl)phenoxy]ethan-1-ol
- 2-[2-(Bromomethyl)phenoxy]ethan-1-ol
- 2-[2-(Chloromethyl)phenoxy]ethan-1-ol
Uniqueness
2-[2-(Dibromomethyl)phenoxy]ethan-1-ol is unique due to the presence of two bromine atoms, which confer distinct reactivity and properties compared to its analogs. The dibromomethyl group enhances its electrophilic character, making it more reactive in substitution and addition reactions. This compound’s specific structure also allows for targeted interactions with biological molecules, making it a valuable tool in biochemical research.
属性
CAS 编号 |
138511-47-4 |
|---|---|
分子式 |
C9H10Br2O2 |
分子量 |
309.98 g/mol |
IUPAC 名称 |
2-[2-(dibromomethyl)phenoxy]ethanol |
InChI |
InChI=1S/C9H10Br2O2/c10-9(11)7-3-1-2-4-8(7)13-6-5-12/h1-4,9,12H,5-6H2 |
InChI 键 |
DCUSXEITSANUMO-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C(=C1)C(Br)Br)OCCO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-[2-(Naphthalen-2-yl)-2-oxoethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14289941.png)
![Propan-2-yl [(chlorosulfanyl)methyl]carbamate](/img/structure/B14289944.png)

![4,10-Bis[(oxiran-2-yl)methyl]-1,7-dioxa-4,10-diazacyclododecane](/img/structure/B14289950.png)

![Benzo[h]quinazolin-2(1H)-one, 4-(4-chlorophenyl)-3,4,5,6-tetrahydro-](/img/structure/B14289959.png)


![1-Methyl-9-[(2,3,5,6-tetrafluorophenyl)methyl]-9H-beta-carboline](/img/structure/B14289987.png)



